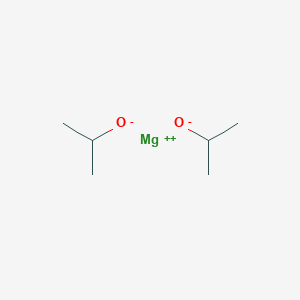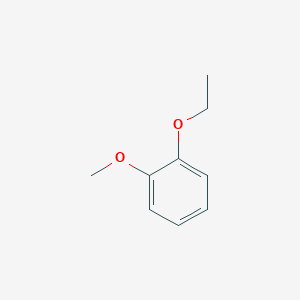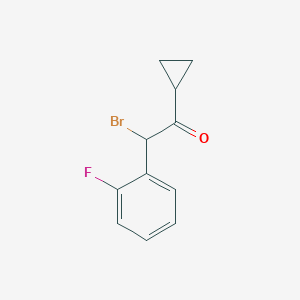
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
Übersicht
Beschreibung
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H10BrFO and its molecular weight is 257.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
- Zheng Min (2013) developed an improved method for synthesizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. The process involved using a Grignard reagent prepared from 2-fluorobenzyl bromide and adding it to cyclopropanecarbonitrile. This method proved feasible for industrial production with a product content of 96% and productivity of 83.9% (Zheng Min, 2013).
Application in Synthesis of Other Compounds
- Zhang Yi-fan (2010) described the use of this compound in synthesizing 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium (Zhang Yi-fan, 2010).
- Jafar Abbasi Shiran et al. (2015) utilized this compound in a one-pot, three-component synthesis of novel thiazole derivatives with potential antibacterial activity (Jafar Abbasi Shiran et al., 2015).
Development of Organic Compounds
- G. W. Gray and S. Kelly (1981) researched the effects of substituents like fluorophenyl on the properties of organic compounds, specifically in the context of 4-n-alkyl-2-fluorophenyl derivatives (G. W. Gray & S. Kelly, 1981).
- S. G. Jagadhani et al. (2014) synthesized fluorinated chromones using bromo-2-fluorobenzaldehyde, highlighting its role in the development of compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
Exploration in Medicinal Chemistry
- Tan Bin (2010) synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starting from a related compound, showing its relevance in creating new medicinal compounds (Tan Bin, 2010).
- F. Ghanbari Pirbasti et al. (2016) synthesized thiazole derivatives for potential use as antioxidant agents, using 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone as a precursor (F. Ghanbari Pirbasti et al., 2016).
Contribution to Chemical Synthesis Techniques
- Mao Ze-we (2015) prepared N-heterocycle substituted phenylethanone derivatives using 2-bromo-4'-fluorophenylethanone, demonstrating its utility in organic synthesis (Mao Ze-we, 2015).
Role in Photophysical Research
- Sujin Park et al. (2015) reported the synthesis of new fluorophores, showcasing the versatility of compounds like this compound in the development of materials with unique optical properties (Sujin Park et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Result of Action
The molecular and cellular effects of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZCCDXOZGIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634062 | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-33-4 | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advancements in the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone?
A: Recent research [] highlights an improved method for synthesizing this compound. This method utilizes a Grignard reaction between 2-fluorobenzyl bromide and cyclopropanecarbonitrile to first yield cyclopropyl 2-fluorobenzyl ketone. Subsequent bromination using 1,3-dibromo-5,5-dimethylhydantoin under illumination produces the desired this compound.
Q2: Beyond its role as a Prasugrel intermediate, has this compound been explored in other chemical applications?
A: Yes, research indicates that this compound serves as a valuable building block in synthesizing fluorine-containing thiazole and bis-3H-thiazole derivatives []. These heterocyclic compounds are of significant interest due to their potential biological activities, particularly their antibacterial properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


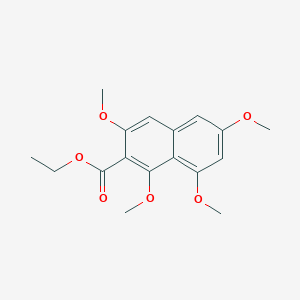
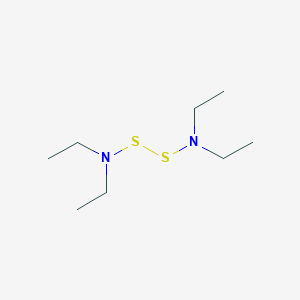
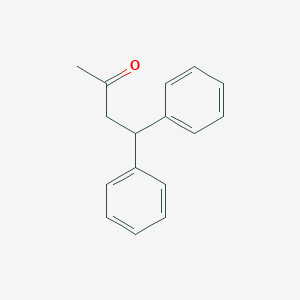
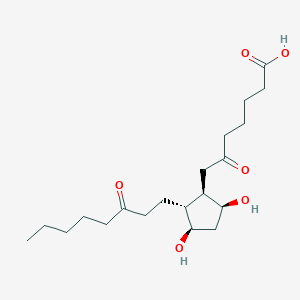
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
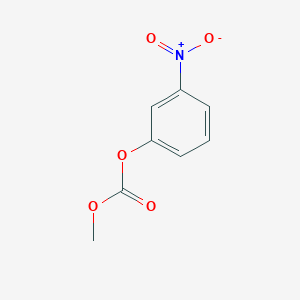

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)




